3-甲氧基哌啶-4-胺

描述

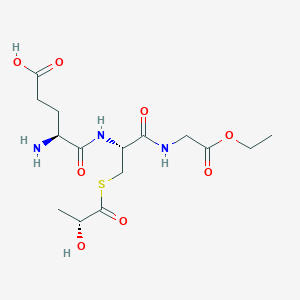

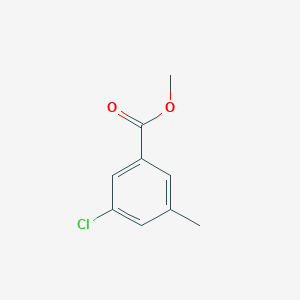

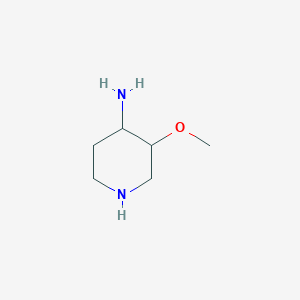

3-Methoxypiperidin-4-amine is a chemical compound with the molecular formula C6H14N2O . It is used in the synthesis of various pharmaceuticals and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 3-Methoxypiperidin-4-amine involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . This leads to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .

Molecular Structure Analysis

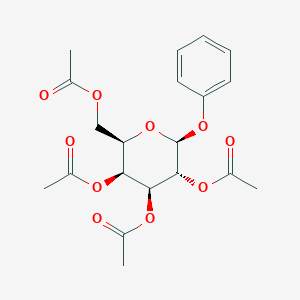

The molecular structure of 3-Methoxypiperidin-4-amine can be analyzed using various tools such as ChemSpider and ChemRTP . These tools provide a visual representation of the molecule and can calculate estimated physicochemical property data based on reliable QSPR and ANN .

Chemical Reactions Analysis

The chemical reactions involving 3-Methoxypiperidin-4-amine can be analyzed using spectroscopy . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxypiperidin-4-amine can be analyzed using various databases . It is a solid at room temperature and has a molecular weight of 310.44 .

科学研究应用

氨基哌啶衍生物的合成

- Rey-Rodriguez 等人(2018 年)报道了使用分子间铑(II)催化的烯酰胺 C(sp3)-H 胺化来创建新的 4-氨基哌啶衍生物。这些衍生物由于其高效性、区域选择性和化学选择性以及广泛的功能基团耐受性而在药物化学中很有价值 (Rey-Rodriguez et al., 2018).

黑色素生成抑制剂

- Choi 等人(2002 年)合成了(4-甲氧基-苄亚基)-(3-甲氧基-苯基)-胺,一种二苯乙烯的氮类似物。它抑制酪氨酸酶活性(在黑色素生物合成中至关重要),并表现出紫外线阻断和类超氧化物歧化酶活性,表明其作为皮肤美白剂的潜力 (Choi et al., 2002).

西沙必利中间体的合成

- Shirode 等人(2008 年)描述了一种用于(3S,4R)-4-苄基氨基-3-甲氧基哌啶的有效合成方法,这是药物分子西沙必利手性合成的关键中间体 (Shirode et al., 2008).

铃木-宫浦反应中的催化应用

- Ansari 等人(2019 年)研究了源自 3-甲氧基水杨醛及其钴配合物的席夫碱配体,它们在催化铃木-宫浦交叉偶联反应中显示出有希望的结果 (Ansari et al., 2019).

伯胺的保护基团

- Kuo 和 Yang(2008 年)评估了 3-乙酰基-4-羟基香豆素衍生物作为荧光伯胺保护基团。这些化合物在与伯胺或氨基酸反应时会发出蓝色荧光,表明它们在分析应用中的用途 (Kuo & Yang, 2008).

哌啶衍生物的合成

- Okitsu 等人(2001 年)开发了 2-甲氧基-和 2-酰氧基哌啶的亲核取代反应方法,为哌啶衍生物的合成提供了有效的途径,哌啶衍生物是一种用于创建天然产物和具有药理学意义的化合物的框架 (Okitsu et al., 2001).

安全和危害

未来方向

The future directions of 3-Methoxypiperidin-4-amine research could involve its use in the synthesis of therapeutic peptides . Piperidine derivatives, which 3-Methoxypiperidin-4-amine is a part of, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3-methoxypiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHSRKSIGNWVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546491 | |

| Record name | 3-Methoxypiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypiperidin-4-amine | |

CAS RN |

156970-92-2 | |

| Record name | 3-Methoxypiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)